molecular formula C19H27NO2 B1457101 tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate CAS No. 873779-29-4

tert-Butyl 3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1457101
M. Wt: 301.4 g/mol
InChI Key: UZSGMKMMJKAOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973162B2

Procedure details

To a solution of the Boc-piperidine (602 mg, 2 mmol) in acetonitrile (10 ml) was added potassium permanganate (KMnO4, 950 mg, 6 mmol). The reaction mixture was stirred at 70° C. for 15 hours, filtered through Celite, and the filter cake was washed with dichloromethane. The filtrate and washings were concentrated and the residue was dissolved in acetonitrile (10 ml) and reacted with KMnO4 (950 mg, 6 mmol) at 70° C. for another 24 hours. After filtration, washing and concentrating, the residue was purified by flash column chromatography (CH2Cl2/CH3CN: 1:0 to 9:1) to provide tert-butyl 4-oxo-3,4-dihydro-2H-spiro[naphthalene-1,4′-piperidine]-1′-carboxylate (A4). LC-MS: m/e=260.0 (M+H−tBu). Rt=3.46 min. 1H-NMR (500 MHz, CDCl3): 8.07 (dd, J=1.5, 7.8, 1H), 7.60-7.57 (td, J=7.9, 1.2, 1H), 7.50 (d, J=7.9, 1H), 7.36 (t, J=7.6, 1.0, 1H), 4.10 (br.d, J=13.2, 2H), 3.08 (t, J=13.8, 2H), 2.71 (t, J=6.7, 2H), 2.27 (t, J=6.9, 2H), 2.05 (td, J=13.4, 4.7, 2H), 1.73 (br.d, J=13.2, 2H), 1.52 (s, 9H).
Quantity
602 mg
Type
reactant
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:6][CH2:5][C:4]2([C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH2:9][CH2:8][CH2:7]2)[CH2:3][CH2:2]1.[Mn]([O-])(=O)(=O)=[O:24].[K+]>C(#N)C>[O:24]=[C:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:4]2([CH2:5][CH2:6][N:1]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:2][CH2:3]2)[CH2:7][CH2:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
602 mg
Type
reactant
Smiles
N1(CCC2(CC1)CCCC1=CC=CC=C12)C(=O)OC(C)(C)C
Name
Quantity
950 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
950 mg
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
WASH
Type
WASH
Details
the filter cake was washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate and washings were concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in acetonitrile (10 ml)
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing
CONCENTRATION
Type
CONCENTRATION
Details
concentrating
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (CH2Cl2/CH3CN: 1:0 to 9:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O=C1CCC2(CCN(CC2)C(=O)OC(C)(C)C)C2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.